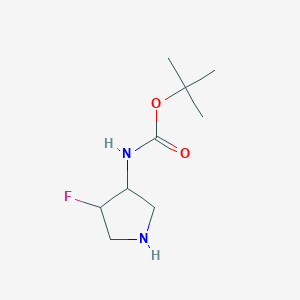

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-fluoropyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSDDSIFAGBZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599248 | |

| Record name | tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351369-12-5 | |

| Record name | tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3S,4R)-tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate synthesis

An In-depth Technical Guide to the Synthesis of (3S,4R)-tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2][3] Organofluorine compounds frequently exhibit enhanced metabolic stability, increased binding affinity for target proteins, and improved membrane permeability.[3][][5] Among the various fluorinated motifs, the fluorinated pyrrolidine ring has emerged as a particularly valuable building block in drug discovery.[6] The non-planar, saturated nature of the pyrrolidine scaffold provides access to a three-dimensional chemical space that is often crucial for potent and selective biological activity.[6]

This guide provides a detailed technical overview of the synthesis of (3S,4R)-tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate, a chiral building block of significant interest. The specific syn stereochemical relationship between the fluorine atom at the C4 position and the carbamate group at the C3 position is a key feature for its application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the chemical principles and strategic decisions that underpin a successful synthesis.

Synthetic Strategy: A Stereocontrolled Approach from a Chiral Pool Precursor

The primary challenge in the synthesis of (3S,4R)-tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate lies in the precise control of the two adjacent stereocenters. A robust and reliable strategy involves leveraging a readily available chiral starting material, such as a derivative of 4-hydroxy-L-proline, and proceeding through a series of stereospecific or stereoselective transformations.

The retrosynthetic analysis reveals a logical pathway:

Caption: Retrosynthetic analysis of the target compound.

This approach hinges on a key stereoinvertive step: the nucleophilic substitution of a hydroxyl group (or its derivative) with fluoride. By starting with a trans-4-hydroxyproline derivative, the desired syn relationship between the fluorine and the amine (derived from the carboxylic acid) can be established.

Detailed Experimental Protocol

Overall Synthetic Workflow

The following diagram outlines the multi-step synthesis from a commercially available starting material.

Caption: High-level workflow for the synthesis.

Step 1: Protection and Esterification of Boc-trans-4-hydroxy-L-proline

Rationale: The synthesis commences with the protection of the starting material, Boc-trans-4-hydroxy-L-proline. The tert-butyloxycarbonyl (Boc) group on the nitrogen prevents unwanted side reactions. The carboxylic acid is converted to a methyl ester to prevent it from interfering with the subsequent fluorination step and to improve solubility in organic solvents.

Protocol:

-

To a solution of Boc-trans-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of methanol and toluene, add (trimethylsilyl)diazomethane (2.0 M in hexanes, 1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the dropwise addition of acetic acid until the yellow color disappears.

-

Concentrate the mixture under reduced pressure. The crude product, Boc-trans-4-hydroxy-L-proline methyl ester, is typically of sufficient purity for the next step. If necessary, purify by flash column chromatography (Silica gel, ethyl acetate/hexanes gradient).

Step 2: Activation of the Hydroxyl Group

Rationale: The hydroxyl group at the C4 position is a poor leaving group. To facilitate nucleophilic substitution with fluoride, it must be converted into a better leaving group, such as a tosylate or mesylate. This is a standard procedure in organic synthesis.

Protocol:

-

Dissolve the crude methyl ester from the previous step (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the tosylated intermediate.

Step 3: Stereoinvertive Nucleophilic Fluorination

Rationale: This is the most critical step for establishing the desired (3S,4R) stereochemistry. The reaction proceeds via an Sₙ2 mechanism, where the fluoride ion attacks the carbon atom bearing the tosylate leaving group from the opposite face. This results in an inversion of configuration at the C4 center, converting the (4R)-hydroxy precursor to a (4R)-fluoro product (note that the R/S designation of the C3 center is not affected in this step). The choice of fluoride source is important; tetrabutylammonium fluoride (TBAF) is often used due to its good solubility in organic solvents.[7]

Caption: Sₙ2 inversion during the fluorination step.

Protocol:

-

Dissolve the tosylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-18 hours, monitoring by TLC or ¹⁹F NMR.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine to remove excess TBAF and other salts.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired (3R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate.

Step 4: Saponification of the Methyl Ester

Rationale: The methyl ester must be converted back to a carboxylic acid to enable the subsequent Curtius rearrangement. This is achieved through basic hydrolysis (saponification).

Protocol:

-

Dissolve the fluorinated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, acidify the mixture to pH ~3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Step 5: Curtius Rearrangement and Carbamate Formation

Rationale: The Curtius rearrangement is a classic method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. The carboxylic acid is first converted to an acyl azide, which then thermally rearranges to an isocyanate. The isocyanate is trapped in situ with tert-butanol to form the final Boc-protected amine.

Protocol:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.

-

Add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq).

-

Heat the mixture to 80 °C for 2-3 hours.

-

Add anhydrous tert-butanol (5.0 eq) and continue to heat at reflux (around 110 °C) for 12-16 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (Silica gel, ethyl acetate/hexanes gradient) to yield the final product, (3S,4R)-tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate.

Data Presentation and Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Analytical Data |

| Boc-trans-4-hydroxy-L-proline methyl ester | C₁₁H₁₉NO₅ | 245.27 | Colorless oil or white solid | ¹H NMR consistent with structure. |

| (3R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate | C₁₁H₁₈FNO₄ | 247.26 | Colorless oil | ¹⁹F NMR shows a characteristic multiplet. MS (ESI+) m/z [M+H]⁺ calculated 248.12, found 248.12. |

| (3S,4R)-tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate | C₉H₁₇FN₂O₂ | 204.24 | White to off-white solid | ¹H NMR, ¹³C NMR, and ¹⁹F NMR consistent with the assigned structure and stereochemistry. Purity (HPLC) >97%.[8] |

Safety Considerations

-

(Trimethylsilyl)diazomethane: Highly toxic and potentially explosive. Handle only in a well-ventilated fume hood. Avoid contact with acids.

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Tetrabutylammonium fluoride (TBAF): Corrosive and toxic. Handle with care and avoid skin contact.

-

Diphenylphosphoryl azide (DPPA): Potentially explosive, especially with heating. Handle with care and behind a blast shield.

Conclusion

The synthesis of (3S,4R)-tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate is a multi-step process that requires careful control of stereochemistry. The strategy outlined in this guide, which utilizes a chiral pool starting material and a key stereoinvertive fluorination step, represents a reliable and scalable approach. The resulting fluorinated pyrrolidine is a valuable building block for the synthesis of complex, biologically active molecules, underscoring the critical role of synthetic chemistry in advancing drug discovery programs.

References

-

Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols. The Journal of Organic Chemistry. [Link]

-

Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo′) Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. [Link]

-

Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

-

Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols. National Taiwan Normal University. [Link]

-

Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry – A European Journal. [Link]

-

Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. [Link]

-

Diastereoselective Trifluoroacetylation of Highly Substituted Pyrrolidines by a Dakin−West Process. ACS Figshare. [Link]

-

Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. PubMed. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Royal Society of Chemistry. [Link]

-

tert-butyl N-[(3S, 4R)-4-fluoropyrrolidin-3-yl]carbamate, min 97%, 10 grams. HDH Chemicals. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

- Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.

-

The role of fluorine in medicinal chemistry. PubMed. [Link]

-

Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride. PubChem. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate. [Link]

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. [Link]

Sources

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

Synthesis of tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to tert-butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate, a valuable chiral building block in medicinal chemistry and drug development. The core of this synthesis focuses on the stereoinvertive deoxyfluorination of a key precursor, tert-butyl ((3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate). This document elucidates the strategic considerations behind the chosen synthetic route, the mechanistic underpinnings of the key fluorination step, and a detailed, field-tested experimental protocol. It is intended for an audience of researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex, fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorinated Pyrrolidines

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets.[1] Consequently, fluorinated analogues of bioactive compounds are of immense interest in pharmaceutical research. The pyrrolidine scaffold is a privileged structure, appearing in numerous natural products and approved drugs.[2] The specific stereoisomer, tert-butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate, combines these features, presenting a cis-relationship between the amino and fluoro substituents on a chiral pyrrolidine ring. This arrangement provides a rigid conformational constraint that is highly sought after for probing and optimizing ligand-receptor interactions. This guide details a reliable synthetic approach to access this high-value building block.

Synthetic Strategy: A Focus on Stereoinvertive Deoxyfluorination

The synthesis of the target compound is strategically centered on the late-stage, stereoselective introduction of the fluorine atom. This approach leverages a readily accessible chiral precursor, allowing for precise control over the final product's stereochemistry.

Retrosynthetic Analysis

Our retrosynthetic approach disconnects the target molecule at the C-F bond. The key transformation is the deoxyfluorination of the corresponding alcohol precursor, tert-butyl ((3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate). This precursor, possessing the required (3R)-amino stereocenter, can be synthesized from commercially available chiral pool starting materials, such as (2S,4R)-4-hydroxy-L-proline, through a multi-step sequence involving protection and functional group interconversions.[3][4] This guide will focus on the pivotal fluorination step, which defines the final product's critical (4S)-fluoro stereocenter.

Caption: Retrosynthetic pathway for the target compound.

The Core Transformation: Stereoselective Deoxyfluorination

The conversion of the C4-hydroxyl group to a C4-fluoro group with inversion of stereochemistry is the cornerstone of this synthesis. This transformation establishes the desired cis relationship between the 3-amino and 4-fluoro substituents.

Principle and Reagent Selection

Deoxyfluorination of alcohols is a powerful method for introducing fluorine. To achieve the required inversion of stereochemistry from a (4R)-hydroxy precursor to a (4S)-fluoro product, a reaction proceeding through an S(_N)2 mechanism is essential. Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for this purpose.[5]

The mechanism involves the initial activation of the alcohol by DAST to form an alkoxyaminosulfur difluoride intermediate. This converts the hydroxyl group into an excellent leaving group. Subsequently, the fluoride ion, delivered from DAST, acts as a nucleophile, attacking the activated carbon center from the opposite face, resulting in a clean inversion of configuration.

Caption: General mechanism of alcohol fluorination using DAST.

Role of Protecting Groups

The precursor molecule contains two secondary amine functionalities: the pyrrolidine ring nitrogen and the C3-amino group. Both are nucleophilic and would react destructively with DAST. Therefore, a robust protecting group strategy is paramount. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose. It effectively shields both nitrogen atoms from reacting with the fluorinating agent under the reaction conditions and is stable to the mildly acidic HF generated as a byproduct.[6]

Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Amount |

| tert-Butyl ((3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate) | 1174020-29-1 | 202.26 | 1.0 | 202 mg |

| Diethylaminosulfur Trifluoride (DAST) | 38078-09-0 | 161.19 | 1.5 | 0.24 mL |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 10 mL |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | ~20 mL |

| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | - | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add tert-butyl ((3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate) (202 mg, 1.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (10 mL) and stir until the solid is fully dissolved.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (0.24 mL, 1.5 mmol) dropwise to the cold solution over 10 minutes. Caution: DAST is toxic, corrosive, and reacts violently with water. Handle with extreme care.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (~20 mL) dropwise until gas evolution ceases.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure tert-butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate.

Product Characterization

| Parameter | Expected Value / Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₁₇FN₂O₂ |

| Molecular Weight | 204.24 g/mol |

| Yield | 60-75% (typical) |

| ¹H NMR | Consistent with the proposed structure, showing characteristic shifts for Boc protons, pyrrolidine ring protons, and coupling to fluorine. |

| ¹⁹F NMR | A single resonance consistent with a secondary alkyl fluoride. |

| Mass Spec (ESI+) | m/z = 205.1 [M+H]⁺, 149.1 [M-tBu+H]⁺, 105.1 [M-Boc+H]⁺ |

Conclusion

The synthesis of tert-butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate is reliably achieved through a strategy centered on the stereoinvertive deoxyfluorination of a corresponding 4-hydroxy precursor. The use of DAST provides an effective method for installing the fluorine atom with the desired (4S) stereochemistry via an S(_N)2 mechanism. Careful implementation of a Boc-protection strategy is critical to the success of the reaction. This guide provides a detailed, actionable protocol for researchers to access this valuable fluorinated building block for applications in drug discovery and development.

References

-

ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Request PDF. Available at: [Link]

-

Pérez, M., et al. (2012). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 31(17), 6483–6493. Available at: [Link]

-

Levchenko, K., et al. (2020). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. Synthesis, 52(18), 2697-2704. Available at: [Link]

-

Shtamburg, V. G., & Anfinogenov, V. A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 1-50. Available at: [Link]

-

Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299–9313. Available at: [Link]

-

Iwatobipen's blog. (2019). Process development of fluorinated-pyrrolidin analogue. Retrieved from [Link]

-

Raines, R. T., et al. (2012). Practical syntheses of 4-fluoroprolines. Protein Science, 21(7), 1035-1041. Available at: [Link]

-

Linclau, B., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(5), 2639–2653. Available at: [Link]

-

Surmont, R., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105-4111. Available at: [Link]

-

Chen, R. R., & Chen, Z. M. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. World Journal of Microbiology and Biotechnology, 37(5), 1-12. Available at: [Link]

-

Wróblewska, A., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Molecules, 28(14), 5530. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of L-proline tert.butyl ester. Retrieved from [Link]

-

Miller, S. J., et al. (2014). 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. Bioconjugate Chemistry, 25(10), 1840-1848. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of A. N-t-Butoxycarbonyl-trans-4-hydroxy-L-proline. Retrieved from [Link]

-

SciSpace. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-fluoro-4-hydroxyproline and 3,4-difluoroproline. Download scientific diagram. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate

This in-depth guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug development. The strategic introduction of fluorine into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. As such, rigorous structural elucidation of fluorinated intermediates like the title compound is paramount for ensuring the quality and success of synthetic campaigns.

This document details the expected data from cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a complete set of publicly available experimental spectra for this specific molecule is limited, this guide synthesizes data from structurally analogous compounds and foundational spectroscopic principles to provide a robust predictive characterization. The protocols described herein represent best practices for acquiring high-fidelity spectroscopic data for this and similar compounds.

Molecular Structure and Key Physicochemical Properties

This compound incorporates a pyrrolidine ring, a versatile scaffold in many biologically active molecules. The presence of a fluorine atom and a bulky tert-butoxycarbonyl (Boc) protecting group introduces distinct features that are readily identifiable by spectroscopic methods.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇FN₂O₂ | N/A |

| Molecular Weight | 204.24 g/mol | N/A |

| IUPAC Name | tert-butyl (cis/trans)-4-fluoropyrrolidin-3-ylcarbamate | N/A |

| CAS Number | Varies by stereoisomer (e.g., 186201-09-2 for trans) | [1] |

The stereochemistry at positions 3 and 4 of the pyrrolidine ring (cis or trans) will significantly influence the coupling constants observed in ¹H NMR spectroscopy, providing a powerful handle for stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton, the substitution pattern, and the stereochemical arrangement.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit characteristic signals for the pyrrolidine ring protons, the Boc group, and the amine proton. The presence of fluorine will introduce heteronuclear coupling (J-coupling) to adjacent protons, providing valuable structural information. The following data is predicted for a solution in deuterated chloroform (CDCl₃) at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~5.0-5.2 | d, br | ~50 (JH-F) | 1H | H-4 (CHF) |

| ~4.2-4.4 | m | 1H | H-3 (CH-NHBoc) | |

| ~3.0-3.8 | m | 4H | H-2, H-5 (CH₂-N) | |

| ~4.8-5.0 | d, br | 1H | NH (carbamate) | |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

Causality of Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic compounds due to its excellent dissolving power and the presence of a well-defined residual solvent peak for calibration. A 400 MHz spectrometer provides a good balance of resolution and accessibility for routine analysis.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant.

| Chemical Shift (δ) ppm | Coupling Constant (JC-F) Hz | Assignment |

| ~155 | C=O (carbamate) | |

| ~90-95 | ~170-190 | C-4 (CHF) |

| ~80 | C(CH₃)₃ (Boc) | |

| ~50-55 | ~20-25 | C-3 (CH-NHBoc) |

| ~45-50 | C-2/C-5 (CH₂-N) | |

| ~28.3 | C(CH₃)₃ (Boc) |

Trustworthiness of Protocols: The acquisition of a proton-decoupled ¹³C NMR spectrum simplifies the data by removing C-H coupling, resulting in single sharp peaks for each carbon environment (unless coupled to fluorine), which aids in unambiguous assignment.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch (carbamate) |

| 2850-2980 | Strong | C-H Stretch (aliphatic) |

| ~1690 | Strong | C=O Stretch (carbamate) |

| ~1520 | Medium | N-H Bend (amide II) |

| ~1250 | Strong | C-O Stretch (carbamate) |

| ~1050-1150 | Strong | C-F Stretch |

Authoritative Grounding: The strong absorption around 1690 cm⁻¹ is a highly reliable indicator of the carbonyl group within the carbamate functionality. The C-F stretch is typically observed in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.

Experimental Protocol for IR Data Acquisition (ATR)

Sources

Navigating the Spectral Landscape: An In-depth Technical Guide to the ¹H and ¹³C NMR of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Nuclear Magnetic Resonance (NMR) Analysis of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate, a Key Fluorinated Heterocyclic Building Block.

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the privileged heterocyclic structures in medicinal chemistry, the pyrrolidine ring is a frequently employed motif. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a versatile building block that exists as cis and trans diastereomers. Understanding the nuanced NMR spectral features of these isomers is paramount for their unambiguous identification, quality control, and successful application in synthetic chemistry.

The Structural Context: Unveiling the Diastereomers

The subject of this guide, this compound, possesses two stereocenters at the C3 and C4 positions of the pyrrolidine ring. This gives rise to two diastereomeric forms: the cis isomer, ((3S,4R) or (3R,4S)-enantiomers), and the trans isomer, ((3R,4R) or (3S,4S)-enantiomers). The relative orientation of the fluorine atom and the Boc-protected amine substituent significantly impacts the chemical environment of the pyrrolidine ring protons and carbons, resulting in distinct and diagnostic NMR spectra.

Figure 1. Structures of the cis and trans isomers.

¹H NMR Spectral Analysis: A Tale of Two Isomers

The ¹H NMR spectrum provides a wealth of information regarding the proton environment within a molecule. For this compound, key diagnostic signals arise from the pyrrolidine ring protons, the Boc protecting group, and the amine proton. The presence of the electronegative fluorine atom introduces characteristic splitting patterns due to ¹H-¹⁹F coupling.

A detailed analysis of the ¹H NMR spectra allows for the clear differentiation of the cis and trans isomers. The coupling constants between adjacent protons (³JHH) and between protons and the fluorine atom (²JHF and ³JHF) are particularly informative.

Table 1: Representative ¹H NMR Data

| Proton | cis-Isomer (ppm) | Multiplicity | J (Hz) | trans-Isomer (ppm) | Multiplicity | J (Hz) |

| H-4 | ~5.2 | dm | ~50 (¹⁹F) | ~5.0 | dm | ~53 (¹⁹F) |

| H-3 | ~4.3 | m | ~4.1 | m | ||

| CH₂ (ring) | 3.0 - 3.8 | m | 3.0 - 3.7 | m | ||

| NH (Boc) | ~5.1 | br s | ~5.3 | br s | ||

| C(CH₃)₃ | ~1.45 | s | ~1.46 | s |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and instrument frequency. "dm" denotes a doublet of multiplets.

The most downfield proton in both isomers is H-4, directly attached to the carbon bearing the fluorine atom. This proton exhibits a large doublet splitting due to geminal coupling with the fluorine atom (²JHF), typically around 50-53 Hz. The proton at C3 (H-3) appears as a multiplet, further complicated by couplings to the adjacent methylene protons and the fluorine atom. The pyrrolidine methylene protons (at C2 and C5) typically resonate as complex multiplets in the 3.0-3.8 ppm region. The nine protons of the tert-butyl group give rise to a sharp singlet around 1.45 ppm.

¹³C NMR Spectral Analysis: The Influence of Fluorine

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of the fluorine atom induces significant changes in the chemical shifts of the carbon atoms, particularly those in close proximity, and results in characteristic ¹³C-¹⁹F coupling.

Table 2: Representative ¹³C NMR Data

| Carbon | cis-Isomer (ppm) | ¹JCF (Hz) | trans-Isomer (ppm) | ¹JCF (Hz) |

| C-4 | ~93 | ~175 | ~95 | ~173 |

| C-3 | ~58 | ~20 | ~59 | ~21 |

| C-5 | ~50 | ~21 | ~51 | ~20 |

| C-2 | ~45 | ~46 | ||

| C=O (Boc) | ~155 | ~156 | ||

| C(CH₃)₃ | ~80 | ~80 | ||

| C(CH₃)₃ | ~28 | ~28 |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and instrument frequency.

The carbon directly attached to the fluorine atom (C-4) is the most significantly affected. It resonates at a downfield chemical shift (around 93-95 ppm) and exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 173-175 Hz. The adjacent carbon atom (C-3) also shows a smaller two-bond coupling (²JCF) of around 20-21 Hz. The carbon of the methylene group at C-5 also experiences a two-bond coupling to the fluorine atom. The remaining carbon signals for the pyrrolidine ring and the Boc protecting group appear at their expected chemical shifts.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for the accurate structural elucidation of this compound. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrument Setup:

-

Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

3. ¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

4. ¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm).

-

Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically 256 scans or more, depending on the sample concentration).

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Figure 2. Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. Careful analysis of chemical shifts, multiplicities, and, most importantly, the various H-H, H-F, and C-F coupling constants allows for the unambiguous differentiation of the cis and trans diastereomers. This in-depth understanding is critical for chemists working with this versatile building block, ensuring the correct stereochemistry is carried forward in multi-step syntheses and ultimately leading to the desired biological activity in drug discovery programs.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive framework for the structural characterization and purity assessment of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate using modern mass spectrometry techniques. As a fluorinated, Boc-protected amine, this compound serves as a valuable building block in medicinal chemistry, demanding rigorous analytical verification. This document outlines optimized methodologies, from strategic sample preparation and ionization to detailed interpretation of fragmentation patterns obtained via high-resolution tandem mass spectrometry. We will explore the causal reasoning behind experimental choices, focusing on electrospray ionization (ESI) in positive mode, elucidating the characteristic fragmentation pathways of the Boc group and the fluorinated pyrrolidine ring, and leveraging high-resolution mass spectrometry (HRMS) for unambiguous elemental composition confirmation. This guide is intended for researchers and drug development professionals seeking to establish a robust, self-validating analytical workflow for this and structurally related molecules.

Introduction: Analytical Strategy

This compound is a chiral synthetic building block whose utility in drug discovery hinges on its structural integrity and purity. Mass spectrometry (MS) is an indispensable tool for confirming its identity, offering exceptional sensitivity and specificity.[1] The analytical challenge lies in selecting the appropriate techniques to ionize the molecule without inducing premature fragmentation while using controlled dissociation to generate structurally informative data.

The molecule possesses two key features that dictate our analytical strategy:

-

A Basic Nitrogen Atom: The secondary amine within the pyrrolidine ring is a readily available site for protonation, making it an ideal candidate for positive-mode electrospray ionization (ESI).

-

A Labile Protecting Group: The tert-butoxycarbonyl (Boc) group is thermally and acid-labile. This property, while useful in synthesis, can lead to in-source decay if ionization conditions are not carefully controlled.[2] However, this lability can be exploited during collision-induced dissociation (CID) to generate characteristic neutral losses.

This guide will focus on a liquid chromatography-mass spectrometry (LC-MS) workflow using a high-resolution instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, which provides the mass accuracy required for definitive structural confirmation.[3][4][5]

Physicochemical Properties & Ionization

| Property | Value (Calculated) | Implication for MS Analysis |

| Chemical Formula | C9H17FN2O2 | --- |

| Monoisotopic Mass | 204.1274 Da | The primary target for HRMS analysis. |

| Polarity | Moderately Polar | Soluble in common LC-MS solvents (Methanol, Acetonitrile, Water). |

| Basicity (pKa) | Pyrrolidine N-H is basic | Highly amenable to protonation for positive-ion ESI. |

Ionization Technique: Electrospray Ionization (ESI)

ESI is the premier "soft" ionization technique for this class of molecule. It transfers ions from solution to the gas phase with minimal internal energy, preserving the intact molecule for MS1 analysis.[6][7][8]

-

Causality: We select positive-ion mode ESI because the pyrrolidine nitrogen is the most basic site and will readily accept a proton in a slightly acidic mobile phase (e.g., containing 0.1% formic acid) to form the protonated molecule, [M+H]+. This process is highly efficient and provides a strong signal for the parent ion.[9]

The overall workflow from sample to analysis is depicted below.

Experimental Methodology

Sample & Mobile Phase Preparation

-

Stock Solution: Prepare a 1 mg/mL solution of this compound in HPLC-grade methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Mobile Phase A: Deionized water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Expert Insight: Formic acid serves a dual purpose: it acidifies the mobile phase to ensure efficient protonation of the analyte and improves chromatographic peak shape. Using trifluoroacetic acid (TFA) should be avoided as it is a strong ion-pairing agent that can suppress the ESI signal and is also known to potentially cause deprotection of the Boc group.[2]

-

LC-MS Instrument Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for good retention and separation of small polar molecules. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation and ionization. |

| Gradient | 5% B to 95% B over 5 min | A standard generic gradient suitable for initial screening. |

| Injection Volume | 2 µL | Minimizes peak broadening while providing sufficient analyte for detection. |

| Ion Source | Electrospray Ionization (ESI) | Soft ionization technique ideal for this compound.[10] |

| Polarity | Positive | Targets the basic nitrogen for protonation. |

| Capillary Voltage | 3.5 kV | Standard voltage to generate a stable electrospray. |

| Source Temp. | 120 °C | Low temperature to minimize the risk of in-source thermal degradation of the Boc group. |

| Scan Range (MS1) | m/z 50 - 500 | Captures the expected precursor ion and potential low-mass fragments or impurities. |

| Collision Energy (MS/MS) | Stepped: 10, 20, 40 eV | Allows for observation of both low-energy (rearrangement) and high-energy (cleavage) fragmentation pathways.[11] |

Results and Discussion: Data Interpretation

High-Resolution MS1 Analysis

The first step in data analysis is to confirm the presence and elemental composition of the protonated molecule. Using a high-resolution mass spectrometer, the measured mass should be within 5 ppm of the theoretical mass.[12]

| Ion Species | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) |

| [M+H]+ | 205.1347 | 205.1345 | -1.0 |

| [M+Na]+ | 227.1166 | 227.1163 | -1.3 |

An observed protonated molecule at m/z 205.1345 with a mass error below 5 ppm provides high confidence in the elemental formula C9H18FN2O2.[4] The presence of a sodium adduct ([M+Na]+) is also common in ESI and further corroborates the molecular weight.

Tandem MS (MS/MS) Analysis: Structural Elucidation

To confirm the structure, the precursor ion ([M+H]+ at m/z 205.1) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. The fragmentation of Boc-protected amines is well-characterized and typically involves losses related to the tert-butyl group.[13][14]

Key Predicted Fragmentation Pathways:

-

Loss of Isobutylene (C4H8, 56 Da): This is a hallmark fragmentation of the Boc group, proceeding through a McLafferty-like rearrangement to yield a carbamic acid intermediate, which is observed at m/z 149.1.[15] This is often the most abundant fragment ion.

-

Loss of tert-Butanol (C4H10O, 74 Da): A less common, but still characteristic, loss from the Boc group, resulting in an isocyanate intermediate at m/z 131.1.[13]

-

Complete Loss of the Boc Group (C5H9O2, 101 Da): Cleavage of the N-C bond results in the loss of the entire Boc group as a radical, leaving the protonated 4-fluoropyrrolidin-3-amine at m/z 104.1.

-

Loss of HF (20 Da): Fluorinated compounds can lose hydrogen fluoride. This can occur from the parent ion or subsequent fragment ions, for example, m/z 149.1 -> m/z 129.1.

The proposed fragmentation cascade is visualized below.

Interpreting the Spectrum: A Self-Validating System

The combination of these fragments creates a robust, self-validating system. The observation of the [M+H]+ ion at the correct accurate mass confirms the elemental formula. The subsequent neutral losses of 56 Da and/or 74 Da are diagnostic for the Boc protecting group, while the fragment at m/z 104.1 confirms the fluorinated pyrrolidine amine core. The presence of these specific fragments in the MS/MS spectrum provides unequivocal structural confirmation.

Conclusion

The mass spectrometric analysis of this compound is straightforward when a logical, property-driven approach is employed. By using positive-ion ESI, the molecule is efficiently ionized to its protonated form. High-resolution MS1 analysis confirms the elemental composition with high confidence. Subsequent MS/MS analysis by CID yields a predictable and highly informative fragmentation pattern, characterized by the neutral loss of isobutylene from the Boc group. This multi-faceted approach, combining accurate mass measurement with diagnostic fragmentation, provides an unambiguous confirmation of both the identity and structure of the target compound, fulfilling the rigorous demands of pharmaceutical research and development.[1][3]

References

-

Guarracino, M., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 26(16), 4819. Available at: [Link]

-

Einhorn, J., et al. (1997). Collision-induced dissociation (CID) processes in some carbamate and phenylurea pesticides studied by ion-trap MS/MS. International Journal of Mass Spectrometry and Ion Processes, 162(1-3), 135-143. Available at: [Link]

-

Ma, L., & Zhu, M. (2015). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America, 33(11), 874-883. Available at: [Link]

-

Patel, K. (2023). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Pharmaceutical Analysis, 13(4). Available at: [Link]

-

Williamson, K. (2023). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]

-

ResolveMass Laboratories Inc. (2024). HIGH RESOLUTION MASS SPECTROMETRY (HRMS): Detailed Technical Guide. Available at: [Link]

-

Ho, C. S., Lam, C. W. K., & Wan, T. S. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Available at: [Link]

-

Wikipedia contributors. (2024). Electrospray ionization. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Konermann, L., et al. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. Available at: [Link]

-

Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362-387. Available at: [Link]

-

Abeywickrama, C. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

-

Srinivas, R., et al. (2010). Differentiation of Boc-protected α,δ-/δ,α- and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 910-918. Available at: [Link]

-

Reddit User Discussion. (2023). MS fragmentation pattern with Boc protected amines. r/OrganicChemistry. Available at: [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

Sources

- 1. pharmafocusamerica.com [pharmafocusamerica.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. longdom.org [longdom.org]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. reddit.com [reddit.com]

Foreword: Chirality as a Cornerstone of Modern Drug Development

An In-Depth Technical Guide to the Chiral Purity Analysis of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate

In the landscape of pharmaceutical sciences, chirality is a fundamental property with profound implications for drug efficacy and safety.[1][2] Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[3] The tragic history of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic. Consequently, regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) have established stringent guidelines, favoring the development of single-enantiomer drugs.[1][3][4] This paradigm shift, often termed a "chiral switch," underscores the necessity for robust, accurate, and reliable methods to control and verify the enantiomeric purity of active pharmaceutical ingredients (APIs) and key intermediates.[2]

This guide focuses on a molecule of significant interest in contemporary drug discovery: This compound . As a fluorinated, chiral pyrrolidine derivative, it represents a confluence of desirable structural motifs. The pyrrolidine ring is a prevalent scaffold in numerous approved drugs, the fluorine atom can enhance metabolic stability and binding affinity, and the Boc-protected amine provides a crucial handle for synthetic elaboration.[5][6] Ensuring the chiral integrity of this building block is not merely a quality control checkpoint; it is a critical determinant of the ultimate success of a drug development program. This document provides a comprehensive exploration of the principles, methodologies, and field-proven insights for the definitive chiral purity analysis of this compound.

The Synthetic Imperative: How Synthesis Dictates Chiral Purity

The enantiomeric purity of the final compound is a direct consequence of the synthetic route employed. While a full review of asymmetric synthesis is beyond our scope, understanding the origin of chirality is crucial for any analyst. The synthesis of chiral amines like the parent 3-amino-4-fluoropyrrolidine often relies on auxiliaries, catalysts, or resolutions.

A prevalent and powerful method is the use of a chiral auxiliary, such as the Ellman auxiliary (tert-butanesulfinamide).[7][8] This reagent can be condensed with a ketone precursor to form a tert-butylsulfinimine. Subsequent stereoselective reduction and hydrolysis cleave the auxiliary to yield the desired chiral amine with high enantiomeric excess (ee).[8]

Logical Flow of an Ellman Auxiliary-Based Synthesis:

Caption: Asymmetric synthesis using a chiral auxiliary.

The critical step is the diastereoselective reduction, where the bulky tert-butylsulfinyl group directs the hydride attack, leading to a high diastereomeric excess (de), which translates directly to a high enantiomeric excess (ee) after the auxiliary is removed. Any deviation in this step can introduce the unwanted diastereomer, ultimately contaminating the final product with the undesired enantiomer.

The Analytical Core: Methodologies for Enantiomeric Excess Determination

The definitive determination of chiral purity relies on analytical techniques capable of differentiating between enantiomers. For this compound, the primary methods are chiral chromatography and NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC is the most widely adopted technique for enantiomeric separation due to its robustness, reproducibility, and broad applicability.[9][10] The separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle of Chiral HPLC Separation:

Caption: Differential interaction of enantiomers with a CSP.

Selecting the Right Chiral Stationary Phase (CSP)

The choice of CSP is the most critical parameter in chiral method development.[10] For a Boc-protected amino-pyrrolidine, two classes of CSPs are highly effective:

-

Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs, consisting of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on silica.[11] They offer excellent resolving power for a broad range of compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[11]

-

Macrocyclic Glycopeptide-Based CSPs: These CSPs (e.g., Teicoplanin, Vancomycin) are particularly effective for polar and ionic compounds, like amino acids and their derivatives.[12] They operate through multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation.[11][12]

| CSP Class | Typical Columns | Primary Interactions | Mobile Phase Compatibility | Key Advantages |

| Polysaccharide | CHIRALPAK®, CHIRALCEL® | H-bonding, dipole-dipole, π-π, steric hindrance | Normal, Polar Organic, Reversed-Phase | High success rate, excellent resolution.[11] |

| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® | H-bonding, ionic, inclusion complexation | Reversed-Phase, Polar Organic, Normal Phase | Broad selectivity, high stability, multimodal.[11][12] |

Protocol: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a robust starting point for the analysis of this compound.

1. Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

-

Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

-

Mobile Phase Solvents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Triethylamine (TEA, for analysis).

-

Sample Diluent: Mobile Phase.

2. Chromatographic Conditions:

-

Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% TEA. Rationale: The hexane/IPA mixture provides the normal-phase environment where polysaccharide CSPs excel. TEA is a basic modifier used to prevent peak tailing of the basic pyrrolidine nitrogen, ensuring sharp, symmetrical peaks for accurate integration.[13]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C. Rationale: Temperature control is critical for reproducible retention times and selectivity.

-

Detection: UV at 210 nm. Rationale: The carbamate and pyrrolidine moieties lack a strong chromophore, requiring detection at a lower wavelength for adequate sensitivity.

-

Injection Volume: 10 µL.

3. Sample Preparation:

-

Accurately prepare a stock solution of the test sample in the mobile phase at a concentration of approximately 1.0 mg/mL.

-

Prepare a racemic standard at the same concentration to identify the retention times of both enantiomers.

-

Prepare a "spiked" sample by adding a small amount (e.g., 1%) of the racemic standard to the enantiomerically enriched sample to confirm the identity of the minor enantiomer peak.

4. System Suitability and Analysis:

-

Equilibrate the system until a stable baseline is achieved.

-

Inject the racemic standard five times. The resolution factor (Rs) between the two enantiomer peaks must be ≥ 1.5.

-

Inject the test sample.

-

Calculate the enantiomeric excess (% ee) using the peak areas (A) of the major (A_major) and minor (A_minor) enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

¹⁹F NMR Spectroscopy: A Powerful Orthogonal Technique

Given the presence of a fluorine atom, ¹⁹F NMR offers a highly specific and sensitive method for chiral purity analysis.[14] Unlike ¹H NMR, ¹⁹F NMR spectra are simpler, with a wider chemical shift range and no background signals. To differentiate the enantiomers, a Chiral Solvating Agent (CSA) is added to the sample. The CSA forms rapidly exchanging, diastereomeric complexes with the enantiomers, inducing a chemical shift non-equivalence (Δδ) that allows for their distinct visualization and quantification.[15]

Protocol: ¹⁹F NMR with a Chiral Solvating Agent

1. Instrumentation and Materials:

-

NMR Spectrometer (≥400 MHz) equipped with a fluorine probe.

-

High-quality 5 mm NMR tubes.

-

Deuterated Solvent: Chloroform-d (CDCl₃).

-

Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral cobalt(III) complex.[15]

2. Sample Preparation:

-

Accurately weigh ~10-15 mg of the this compound sample into an NMR tube.

-

Dissolve the sample in ~0.6 mL of CDCl₃.

-

Acquire a standard ¹⁹F{¹H} (proton-decoupled) NMR spectrum of the sample alone. A single signal is expected.

-

Add the CSA to the NMR tube in stoichiometric increments (e.g., 0.5, 1.0, 1.5 equivalents) relative to the analyte. Rationale: The optimal ratio of CSA to analyte must be determined empirically to achieve maximum peak separation without significant line broadening.

3. NMR Acquisition and Analysis:

-

Acquire a ¹⁹F{¹H} NMR spectrum after each addition of the CSA.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation for accurate quantification.

-

Number of Scans (ns): 64-128 scans to achieve a high signal-to-noise ratio.

-

-

Once baseline separation of the two enantiomer signals is achieved, carefully integrate the peaks.

-

Calculate the enantiomeric excess (% ee) from the integration values (I) of the two signals: % ee = [(I_major - I_minor) / (I_major + I_minor)] x 100

Decision Framework for Method Selection:

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: Ensuring Integrity from Synthesis to Specification

The chiral purity of this compound is a critical quality attribute that must be rigorously controlled and verified. The choice of an enantioselective synthetic pathway is the foundation of chiral integrity, while orthogonal analytical techniques like chiral HPLC and ¹⁹F NMR provide the necessary tools for its confirmation. Chiral HPLC, particularly with polysaccharide-based CSPs, stands as the gold-standard for its robustness and resolving power. ¹⁹F NMR serves as an invaluable, highly specific secondary technique that leverages the molecule's unique elemental composition. By implementing the detailed protocols and strategic frameworks outlined in this guide, researchers, scientists, and drug development professionals can confidently ensure that this vital chiral building block meets the exacting standards required for the advancement of new chemical entities.

References

- Pure Synth. (2025).

- MDPI. (2021).

- Veranova. (n.d.). The importance of chirality in API development.

- Pharmaffiliates. (2025).

- Sannova. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.

- BenchChem. (2025). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.

- PubMed. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.

- IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- Royal Society of Chemistry. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients.

- Sigma-Aldrich. (n.d.).

- LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.

- PubMed Central. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry.

- PubMed. (2014). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines.

- Yale University, Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines.

- Andrew G. Myers Research Group, Harvard University. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary).

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. mdpi.com [mdpi.com]

- 3. veranova.com [veranova.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Nuances of Fluorinated Pyrrolidine Derivatives: An In-depth Technical Guide

Introduction: The Strategic Value of Fluorine in Pyrrolidine Scaffolds

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, imparting profound effects on the physicochemical and biological properties of parent compounds.[1][2][3] When incorporated into the pyrrolidine ring, a privileged scaffold in numerous natural products and pharmaceuticals, fluorine's unique attributes—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—offer a powerful tool for molecular design.[4][5] This guide provides a comprehensive exploration of the stereochemistry of fluorinated pyrrolidine derivatives, delving into their stereoselective synthesis, the conformational intricacies governed by stereoelectronic effects, and their applications in drug discovery. Our focus will be on providing not just a theoretical framework, but also actionable insights and detailed methodologies for researchers in the field.

The strategic placement of fluorine can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1][3] In the context of the pyrrolidine ring, the stereochemical orientation of the fluorine atom can enforce specific ring puckers, thereby pre-organizing the molecule into a bioactive conformation.[6][7][8][9] Understanding and controlling this stereochemistry is paramount for harnessing the full potential of fluorinated pyrrolidines in the development of novel therapeutics.

Part 1: Stereoselective Synthesis of Fluorinated Pyrrolidines

The precise control of stereochemistry during the synthesis of fluorinated pyrrolidines is a critical challenge. Several powerful strategies have emerged, each offering distinct advantages in accessing specific stereoisomers.

Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

One of the most elegant and efficient methods for the enantioselective synthesis of highly substituted pyrrolidines is the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes.[10] This approach has been successfully extended to the synthesis of fluorinated pyrrolidines, providing access to a diverse range of chiral derivatives with excellent stereocontrol.[10][11]

A notable example is the copper(I)-catalyzed reaction of azomethine ylides with fluorinated styrenes, which yields enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives in high yields and with excellent diastereoselectivities and enantioselectivities.[10][12][13] This methodology allows for the introduction of unique structural motifs into natural products and pharmaceuticals.[10]

Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

-

Preparation of the Catalyst: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the chiral ligand (e.g., a chiral N,O-ligand) and the copper(I) salt (e.g., Cu(CH₃CN)₄BF₄) in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex.

-

Reaction Setup: In a separate flame-dried Schlenk tube, add the imino ester (azomethine ylide precursor) and the fluorinated alkene.

-

Cycloaddition: Add the prepared catalyst solution to the mixture of the imino ester and fluorinated alkene. Stir the reaction mixture at the specified temperature (which can range from room temperature to elevated temperatures) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated pyrrolidine derivative.

-

Stereochemical Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Synthesis from Chiral Precursors: The Hydroxyproline Approach

A widely utilized and practical approach to synthesizing specific diastereomers of fluorinated prolines (2-carboxypyrrolidines) begins with the readily available and inexpensive (2S,4R)-4-hydroxyproline, a major component of collagen.[14][15] This strategy relies on the stereospecific conversion of the hydroxyl group to a fluorine atom.

The synthesis of (2S,4S)-4-fluoroproline, for instance, is achieved through an Sₙ2 reaction where a fluoride ion displaces an activated hydroxyl group, leading to an inversion of configuration at the C-4 position.[15] Conversely, retention of configuration to yield (2S,4R)-4-fluoroproline can be accomplished using deoxyfluorinating reagents like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride.[16][17]

Table 1: Comparison of Fluorination Methods for 4-Hydroxyproline Derivatives

| Reagent | Stereochemical Outcome at C-4 | Typical Yield | Reference |

| Triflate activation followed by TBAF | Inversion (Sₙ2) | 16% (overall) | [15] |

| Morpholinosulfur trifluoride | Retention | 63% | [16] |

| Diethylaminosulfur trifluoride (DAST) | Retention | ~80% | [17] |

Part 2: The Influence of Fluorine on Pyrrolidine Stereochemistry and Conformation

The introduction of a fluorine atom into the pyrrolidine ring has profound stereoelectronic consequences, primarily through the gauche effect, which dictates the conformational preferences of the five-membered ring.[6][15][18][19][20]

The Gauche Effect and Pyrrolidine Ring Pucker

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two envelope conformations, often described as Cγ-endo and Cγ-exo puckers.[6] The gauche effect, a stereoelectronic preference for a gauche arrangement of vicinal electron-withdrawing groups, plays a crucial role in biasing this equilibrium in fluorinated pyrrolidines.[18][19][20][21]

Specifically, the interaction between the C-F bond and the nitrogen lone pair or other substituents influences the ring's pucker. For example, in 4-fluoroprolines, the (2S,4R) diastereomer (trans) preferentially adopts a Cγ-exo pucker, while the (2S,4S) diastereomer (cis) favors a Cγ-endo pucker.[6][7] This conformational locking has significant implications for the structure and stability of peptides and proteins incorporating these non-natural amino acids.[6][7][8][9]

Anomeric and Other Stereoelectronic Interactions

In addition to the gauche effect, other stereoelectronic interactions, such as the anomeric effect, can also influence the conformation of fluorinated pyrrolidines, particularly in di- and poly-fluorinated systems.[4][19][22][23] The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial orientation. In the context of fluorinated pyrrolidines, this can manifest as a stabilizing nN→σ*CF interaction, where the nitrogen lone pair donates electron density into the antibonding orbital of the C-F bond.[4][19][22]

These subtle yet powerful stereoelectronic forces can lead to counter-intuitive conformational preferences that cannot be explained by sterics alone.[24][25] A thorough understanding of these effects is essential for the rational design of fluorinated pyrrolidine derivatives with desired three-dimensional structures.

Part 3: Advanced Analytical Techniques for Stereochemical Characterization

The unambiguous determination of the stereochemistry and conformational preferences of fluorinated pyrrolidines relies on a combination of advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

NMR Spectroscopy: A Window into Conformation

¹H and ¹⁹F NMR spectroscopy are indispensable for the structural elucidation of fluorinated pyrrolidines.[26][27][28] Key parameters that provide detailed conformational information include:

-

Vicinal Coupling Constants (³J): The magnitude of ³JH,H and ³JH,F coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. These values can be used to determine the relative stereochemistry and the preferred ring pucker.[18][20]

-

Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiments provide information about the spatial proximity of protons and fluorine atoms, which is invaluable for determining stereochemistry and conformation.[18][20] 1D ¹⁹F-{¹H} heteronuclear NOE (HOESY) experiments, in particular, are highly effective for estimating ¹⁹F-¹H internuclear distances.[18][20]

Experimental Workflow: NMR Analysis of a Fluorinated Pyrrolidine

Caption: A typical workflow for the NMR-based stereochemical and conformational analysis of fluorinated pyrrolidine derivatives.

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive proof of the solid-state structure and stereochemistry of fluorinated pyrrolidines.[18][20] While solution-state conformations may differ, the crystal structure serves as a crucial reference point for validating conformational models derived from NMR and computational studies.

Part 4: Applications in Drug Discovery and Chemical Biology

The unique conformational properties of fluorinated pyrrolidines make them valuable building blocks in drug discovery and chemical biology.[2][5][10]

Conformationally Constrained Peptides and Proteins

The incorporation of 4-fluoroprolines into peptides and proteins can enhance their conformational stability.[6][7][8][9] The stereochemically defined ring pucker of the fluoroproline residue can pre-organize the peptide backbone, leading to increased resistance to proteolysis and improved binding affinity for biological targets.[7][8][9] For example, the substitution of proline with (2S,4R)-4-fluoroproline has been shown to dramatically increase the stability of the collagen triple helix.[15]

Bioactive Small Molecules

Fluorinated pyrrolidines are present in a growing number of bioactive small molecules and drug candidates.[5] The introduction of fluorine can modulate key drug-like properties, including:

-

Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.[1]

-

Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with protein targets, enhancing binding affinity.

-

Membrane Permeability: The lipophilicity of a molecule can be fine-tuned through fluorination to optimize its absorption and distribution.[2]